3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan
Overview
Description
3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan is a chemical compound with the molecular formula C8H8Cl2O6 and a molecular weight of 271.05 . This compound is characterized by its unique structure, which includes two chlorocarbonyl groups attached to a hexahydrofurofuran ring system. It is primarily used in research and industrial applications due to its reactive nature and potential for forming various derivatives .
Scientific Research Applications
3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan has several applications in scientific research:
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place and storing in a closed container .
Mechanism of Action
Preparation Methods
The synthesis of 3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan typically involves the reaction of hexahydrofurofuran with phosgene (carbonyl chloride) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane to facilitate the reaction. The process requires careful handling of phosgene due to its highly toxic nature. Industrial production methods may involve continuous flow reactors to ensure safety and efficiency .
Chemical Reactions Analysis
3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with various nucleophiles, such as amines or alcohols, to form corresponding carbamates or esters.
Reduction: Reduction of the chlorocarbonyl groups can yield the corresponding alcohol derivatives.
Common reagents used in these reactions include amines, alcohols, water, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar compounds to 3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan include:
3,6-Bis[(methoxycarbonyl)oxy]hexahydrofuro-[3,2-b]furan: This compound has methoxycarbonyl groups instead of chlorocarbonyl groups, making it less reactive but more stable.
3,6-Bis[(ethoxycarbonyl)oxy]hexahydrofuro-[3,2-b]furan: Similar to the methoxy derivative, this compound features ethoxycarbonyl groups, offering different reactivity and stability profiles.
The uniqueness of this compound lies in its high reactivity due to the presence of chlorocarbonyl groups, making it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
[(3S,3aR,6R,6aS)-3-carbonochloridoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O6/c9-7(11)15-3-1-13-6-4(16-8(10)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4+,5+,6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQRCZYCGISTAS-GUCUJZIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)OC(=O)Cl)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]2[C@H](O1)[C@H](CO2)OC(=O)Cl)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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